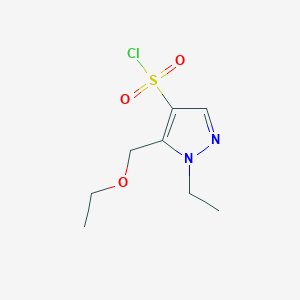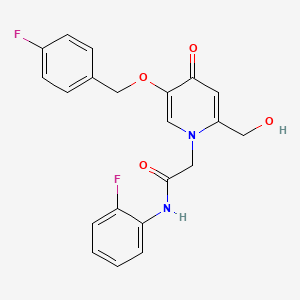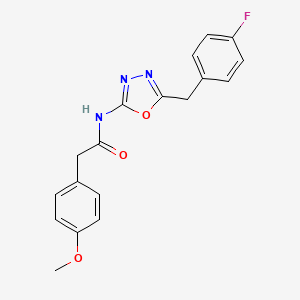
5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a brominated thiophene ring fused with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to yield the desired triazole compound . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
科学的研究の応用
5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its heterocyclic structure.
作用機序
The mechanism of action of 5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological macromolecules. The compound can bind to enzymes and proteins, potentially inhibiting their activity. This is often mediated through the formation of covalent bonds with thiol groups in proteins or through non-covalent interactions such as hydrogen bonding and π-π stacking .
類似化合物との比較
Similar Compounds
- 5-(4-chlorothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-(4-fluorothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-(4-methylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the bromine atom in 5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol imparts unique electronic properties that can influence its reactivity and binding affinity. This makes it distinct from its chloro, fluoro, and methyl analogs, which may exhibit different chemical behaviors and biological activities .
特性
IUPAC Name |
3-(4-bromothiophen-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S2/c1-2-12-7(10-11-8(12)13)6-3-5(9)4-14-6/h3-4H,2H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSFARCSOKIDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)
![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)
![3-(2-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2605171.png)

![4-(piperidine-1-sulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)




![(2Z)-2-[(2,3-dimethylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2605184.png)


